molecular formula C19H16N6OS B10865130 2-(4-methoxyphenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-methoxyphenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10865130
M. Wt: 376.4 g/mol
InChI Key: GGGHKCVILIGBJX-UHFFFAOYSA-N
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Description

  • The thiazole ring is introduced via a condensation reaction between the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine intermediate and a thioamide or thiourea derivative.
  • Common reagents include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) as dehydrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1,3-thiazole typically involves multi-step reactions. One common approach includes the following steps:

  • Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core

    • Starting with a suitable pyrimidine derivative, the core structure is synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
    • Reaction conditions often include refluxing in ethanol or other suitable solvents, with catalysts such as acetic acid.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1,3-thiazole involves:

Properties

Molecular Formula

C19H16N6OS

Molecular Weight

376.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-thiazole

InChI

InChI=1S/C19H16N6OS/c1-11-12(2)25(19-20-8-9-27-19)17-15(11)18-22-16(23-24(18)10-21-17)13-4-6-14(26-3)7-5-13/h4-10H,1-3H3

InChI Key

GGGHKCVILIGBJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)OC)C5=NC=CS5)C

Origin of Product

United States

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